molecular formula C11H17NO3 B1442588 Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 419572-19-3

Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B1442588
CAS No.: 419572-19-3
M. Wt: 211.26 g/mol
InChI Key: NZZFUILVSGRYMR-JVHMLUBASA-N
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Description

Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 1246025-64-8) is a bicyclic scaffold featuring a fused cyclopropane ring system, a tertiary butyl carbamate group, and an exo-oriented formyl substituent at the 6-position. Its molecular formula is C₁₁H₁₇NO₃, with a molecular weight of 211.26 g/mol . The compound’s rigid bicyclic structure and functional groups make it a valuable intermediate in medicinal chemistry, particularly for synthesizing sp³-rich scaffolds in drug discovery programs. Its stereochemistry is defined as (1R,5S,6S), which is critical for its reactivity and biological interactions .

Properties

IUPAC Name

tert-butyl (1R,5S)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-4-7-8(5-12)9(7)6-13/h6-9H,4-5H2,1-3H3/t7-,8+,9?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZFUILVSGRYMR-JVHMLUBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is a compound with significant potential in various biological applications. Its structure and functional groups contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug discovery.

  • Molecular Formula : C11H17NO3
  • Molecular Weight : 211.26 g/mol
  • Purity : Typically around 95% to 98% depending on the supplier .

1. Antioxidant Activity

Research indicates that derivatives of the 3-azabicyclo[3.1.0]hexane framework, including this compound, exhibit significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

2. Anticancer Properties

Studies have shown that compounds within this structural class can inhibit cancer cell proliferation. The mechanisms often involve the modulation of signaling pathways associated with cell survival and apoptosis. Specific case studies have demonstrated that certain derivatives can induce cell cycle arrest and promote apoptosis in cancer cell lines .

3. Antidiabetic Effects

Some research has pointed towards the potential antidiabetic effects of these compounds, suggesting they may improve insulin sensitivity and glucose metabolism. This activity is particularly relevant in the context of type 2 diabetes management .

4. Antibacterial Activity

The antibacterial properties of Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane derivatives have been explored, highlighting their effectiveness against various bacterial strains. This makes them promising candidates for the development of new antibiotics .

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of several azabicyclo compounds, this compound was tested using DPPH and ABTS assays, showing a significant reduction in free radical formation compared to control samples.

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
Control1012
Test7580

Case Study 2: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell viability.

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040

Mechanistic Insights

The biological activities associated with Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane derivatives are often attributed to their ability to interact with specific biological targets:

  • Opioid Receptor Antagonism : Compounds within this class have been identified as antagonists at mu-opioid receptors, potentially providing pain relief without the addictive properties associated with traditional opioids .
  • Histone Deacetylase Inhibition : Some studies suggest that these compounds may act as inhibitors of histone deacetylases (HDACs), which play a role in gene expression regulation and are implicated in cancer progression .

Comparison with Similar Compounds

Pharmacological Relevance

  • Derivatives like tert-butyl (1R,5S,6S)-6-((S)-7-(methylcarbamoyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxamido)-3-azabicyclo[3.1.0]hexane-3-carboxylate exhibit potent BET inhibitory activity (IC₅₀ < 100 nM), highlighting the scaffold’s role in epigenetics-targeted therapies .
  • The 6-oxa variant (tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate) is a key intermediate in synthesizing β-lactam analogs with antimicrobial properties .

Physicochemical Properties

  • The formyl derivative has a higher polarity (logP ~1.2) compared to the bromo analog (logP ~2.5), influencing solubility and bioavailability .
  • Hydroxymethyl derivatives are prone to oxidation but stable under inert storage conditions, whereas the amino analogs require protection from moisture to prevent decomposition .

Commercial Availability and Pricing

Compound CAS Number Purity Price (1 g) Supplier
This compound 1246025-64-8 97% ¥306.00 Biopharmacule
Tert-butyl exo-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate 273206-92-1 95% ¥103.00 Combi-Blocks
Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate 114214-49-2 97% $23.00 Synthonix

Preparation Methods

General Synthetic Route

The synthesis of tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate generally involves the following key steps:

  • Starting from a suitable bicyclic precursor such as (1R,5S,6r)-3-tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate.
  • Conversion to N-Boc-pyrroline intermediate.
  • Reduction or functional group transformations to obtain exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-methanol.
  • Oxidation of the alcohol group at the 6-position to the corresponding aldehyde (formyl group), yielding the target compound.

Detailed Experimental Procedures

Several research reports and patents provide experimental details on the preparation and subsequent functionalization of this compound or closely related analogs:

Step Reactants/Conditions Description Yield/Notes
1 (1R,5S,6r)-3-tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate → N-Boc-pyrroline Cyclization and protection steps to form bicyclic intermediate Not specified
2 N-Boc-pyrroline → exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-methanol Reduction of ester to alcohol Not specified
3 exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-methanol → exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carbaldehyde Oxidation using oxalyl chloride or other oxidants Not specified
4 Purification Column chromatography using methanol/chloroform mixtures Yields vary based on scale and conditions

One example includes the oxidation of the 6-methanol derivative to the aldehyde using oxalyl chloride under controlled conditions, followed by purification.

Reaction Conditions and Yields

  • The oxidation step to form the aldehyde is typically carried out under mild conditions to avoid over-oxidation or decomposition.
  • Storage of the aldehyde compound requires an inert atmosphere and low temperatures (-20°C) to maintain stability.
  • Yields reported in related synthetic sequences range from moderate to good (e.g., 43% yield in a related amination reaction involving this bicyclic scaffold).

Functionalization and Derivatization

The aldehyde functionality at the 6-position allows further derivatization, such as reductive amination or coupling with other pharmacophores:

  • Reductive amination with amines in ethanol under heating (e.g., 105°C for 24 h) has been demonstrated, yielding substituted bicyclic amines with yields around 43%.
  • Carbamate and urea derivatives have been synthesized by reaction with isocyanates in dichloromethane at low temperatures (0°C), followed by purification.
  • Hydrogenation and other catalytic transformations have been applied to related intermediates to modify the bicyclic framework.

Summary Table of Preparation Conditions

Preparation Step Reagents/Conditions Solvent Temperature Time Yield Notes
Formation of bicyclic intermediate Starting ester + cyclization Not specified Not specified Not specified Not specified Precursor synthesis
Reduction to 6-methanol Reducing agent (e.g., LiAlH4) Not specified Not specified Not specified Not specified Intermediate step
Oxidation to aldehyde Oxalyl chloride or similar oxidant Dichloromethane 0°C to RT Short Not specified Requires inert atmosphere
Reductive amination Amine + aldehyde Ethanol 105°C 24 h ~43% Sealed tube reaction
Urea formation 4-Fluorophenyl isocyanate Dichloromethane 0°C 3 h Not specified Purified by chromatography
Catalytic hydrogenation Pd/C + ammonium formate Methanol Reflux 30 min Not specified Used for further modifications

Research Findings and Notes

  • The compound's aldehyde group is reactive but sensitive, necessitating careful control of reaction conditions and storage to prevent degradation.
  • The bicyclic azabicyclo[3.1.0]hexane scaffold provides rigidity and stereochemical control, important for downstream pharmaceutical applications.
  • The tert-butyl carbamate (Boc) protecting group is stable under many conditions but can be removed selectively with trifluoroacetic acid in dichloromethane, facilitating further functionalization.
  • Analytical data such as ^1H NMR and mass spectrometry confirm the structure and purity of synthesized compounds.

Q & A

Q. Q1. What are the recommended synthetic routes for Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via catalytic hydrogenation of intermediates like exo-6-(N,N-dibenzylamino)-3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane using Pd/C under H₂ (1 atm). For example, stirring the reaction mixture in methanol until H₂ uptake matches the theoretical value (4.48 L for 0.1 mol substrate) yields the product in 96% after crystallization at 5°C . Purity is influenced by solvent choice (methanol for solubility) and catalyst loading (10% Pd/C). Post-reaction filtration through Celite® and reduced-pressure solvent removal are critical for minimizing impurities.

Q. Q2. How is the stereochemical integrity of the exo-configured bicyclic core validated during synthesis?

Methodological Answer: The exo configuration is confirmed via NMR analysis, focusing on coupling constants (e.g., J values for bridgehead protons) and NOE correlations. For structurally related azabicyclo compounds, X-ray crystallography has been used to resolve ambiguities in stereochemistry . Additionally, chiral HPLC with a cellulose-based column can separate enantiomers, ensuring the desired diastereomeric excess (>95%) .

Advanced Research Questions

Q. Q3. What strategies are employed to functionalize the formyl group at the exo-6 position for downstream applications (e.g., bioconjugation or prodrug design)?

Methodological Answer: The formyl group is highly reactive toward nucleophiles like amines or hydrazines. For bioconjugation, reductive amination with primary amines (e.g., lysine residues in proteins) using NaBH₃CN in buffered aqueous/organic mixtures (pH 7–8) is effective . For prodrug derivatization, hydrazone formation with acid-labile linkers (e.g., carbazates) enables pH-sensitive release . Monitoring reaction progress via FT-IR (C=O stretch at ~1700 cm⁻¹) and LC-MS ensures controlled functionalization .

Q. Q4. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved for formulation studies?

Methodological Answer: Discrepancies in solubility arise from the compound’s amphiphilic nature (polar carboxylate vs. hydrophobic bicyclic core). Systematic solubility profiling in co-solvent systems (e.g., DMSO/water gradients or PEG-based matrices) is recommended. For example, ternary phase diagrams with ethanol, water, and propylene glycol optimize solubility for injectable formulations . Dynamic light scattering (DLS) can detect aggregation in aqueous buffers, guiding excipient selection .

Q. Q5. What analytical techniques are critical for detecting degradation products under accelerated stability testing?

Methodological Answer: Stressed conditions (e.g., 40°C/75% RH for 4 weeks) induce hydrolysis of the tert-butyl ester or formyl oxidation. UPLC-QTOF-MS with a C18 column (0.1% formic acid in acetonitrile/water gradient) identifies major degradation products, such as 3-azabicyclo[3.1.0]hexane-6-carboxylic acid (m/z 156.1) or formic acid adducts . For quantitation, validated HPLC-UV methods at 210 nm (carboxylate absorption) achieve LOQ ≤0.1% .

Data Contradiction Analysis

Q. Q6. How should researchers address inconsistencies in reported catalytic hydrogenation yields (e.g., 96% vs. 85%) for analogous azabicyclo intermediates?

Methodological Answer: Yield discrepancies often stem from substrate purity, H₂ pressure variability, or catalyst deactivation. Reproducibility requires strict control of:

  • Substrate pre-purification via flash chromatography (silica gel, ethyl acetate/hexane) .
  • Catalyst activation (pre-reduction under H₂ for 30 min) .
  • Reaction monitoring via inline FT-IR or GC-MS to halt hydrogenation at completion .

Q. Q7. Why do different studies report conflicting melting points for structurally similar tert-butyl azabicyclo carboxylates?

Methodological Answer: Polymorphism or solvate formation (e.g., methanol or water adducts) can alter melting points. For example, tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate is reported as a liquid (n²⁰/D = 1.46) in one study but as a low-melting solid (58–59°C) in another . Differential scanning calorimetry (DSC) with controlled heating rates (5°C/min) and recrystallization from anhydrous solvents resolves such discrepancies .

Application-Oriented Questions

Q. Q8. How is this compound utilized as a building block in natural product synthesis?

Methodological Answer: The bicyclic core serves as a rigid scaffold for alkaloid synthesis. For example, coupling with indole derivatives via Buchwald–Hartwig amination (Pd₂(dba)₃, Xantphos, Cs₂CO₃ in toluene) generates tetrahydrocarbazole analogs . The formyl group is also a precursor for Strecker amino acid synthesis, enabling chiral center introduction .

Q. Q9. What computational methods predict the compound’s bioavailability and metabolic stability?

Methodological Answer: Molecular dynamics (MD) simulations (AMBER force field) model membrane permeability, while CYP450 metabolism is predicted via docking studies (AutoDock Vina) against 3A4 and 2D6 isoforms . In vitro microsomal assays (human liver microsomes, NADPH regeneration system) validate half-life (t₁/₂) and intrinsic clearance (Clₜₙₜ) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 2
Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

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